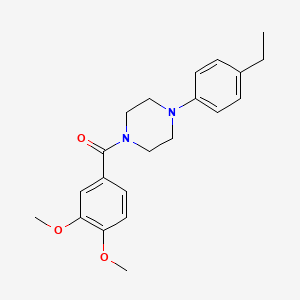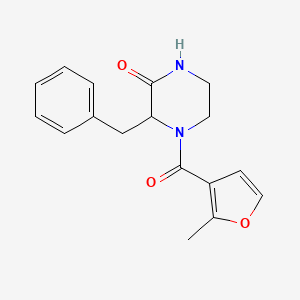![molecular formula C20H17NO2 B6034779 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B6034779.png)
3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one, also known as MDBQ, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. MDBQ belongs to the class of benzoquinoline compounds and has been synthesized using various methods.
作用机制
The mechanism of action of 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one is not fully understood. However, it has been proposed that 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and microbial growth. 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been found to have antimicrobial activity against various strains of bacteria and fungi. However, the exact biochemical and physiological effects of 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one are still being studied.
实验室实验的优点和局限性
3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. Additionally, 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been found to have low toxicity and can be administered orally. However, there are also some limitations to using 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for the study of 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one. One area of research is the development of new synthesis methods to improve the yield and purity of 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one. Another area of research is the study of the mechanism of action of 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one, which can provide insight into its therapeutic potential. Additionally, the use of 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one in combination with other drugs or therapies is an area of research that holds promise for the treatment of various diseases. Finally, the development of new formulations of 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one that improve its solubility and bioavailability is an area of research that can improve its therapeutic potential.
合成方法
3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one can be synthesized using various methods, including the Pictet-Spengler reaction, Friedlander synthesis, and the Leimgruber-Batcho indole synthesis. The most commonly used method for synthesizing 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one is the Pictet-Spengler reaction, which involves the condensation of 4-methoxyphenylamine with 2,3-dihydrobenzo[f]quinoline-1,4-dione in the presence of a catalyst.
科学研究应用
3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to have antimicrobial activity against various strains of bacteria and fungi.
属性
IUPAC Name |
3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-15-9-6-14(7-10-15)18-12-19(22)20-16-5-3-2-4-13(16)8-11-17(20)21-18/h2-11,18,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQWHKGLFNZQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(N2)C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol](/img/structure/B6034700.png)
![1-(2-furoyl)-4-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1,4-diazepane](/img/structure/B6034707.png)

![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-cyclohexene-1-carboxamide](/img/structure/B6034730.png)
![2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6034744.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6034750.png)
![5-(diethylamino)-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B6034754.png)
![7-benzyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6034760.png)
![1-[5-({[2-(3-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(diethylamino)-2-propanol](/img/structure/B6034767.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6034768.png)


![N-[(3S)-2-oxo-3-azepanyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B6034794.png)
![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6034798.png)